DL-Pyroglutamic acid
Overview
Description
DL-Pyroglutamic acid, also known as L-pyroglutamic acid (LPGA), is a derivative of the amino acid L-glutamic acid. It is formed through intramolecular condensation and is known for its role as a precursor in the synthesis of various bioactive molecules, including natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of LPGA can be achieved via intramolecular condensation of L-glutamic acid, as demonstrated in one study where the slow evaporation technique was used to obtain high-quality LPGA single crystals . Another approach involves the synthesis of nonproteinogenic amino acids derived from L-pyroglutamic acid, which are found in cyclic depsipeptides and synthesized from a common intermediate . Additionally, DL-glutamic acid has been synthesized from various starting materials such as methyl acrylate and diethyl acetamidomalonate , diethylmalonate , β-propiolactone , and 1,1,1,5-tetrachloropentane .
Molecular Structure Analysis
The molecular structure of LPGA has been extensively studied using various spectroscopic methods and theoretical calculations. UV-Vis, FT-IR, and NMR spectra have been recorded to characterize the compound . DFT calculations, including B3LYP hybrid functional and 6-311++G(d,p) basis set, have been employed to examine the intermolecular interactions within the LPGA crystal . Additionally, the molecular structure of pyroglutamic acid thin films has been analyzed, revealing the presence of β-phase and γ-phase components .
Chemical Reactions Analysis
The chemical reactivity of LPGA has been explored through different analyses. The study of non-covalent interactions (NCI) based on reduced density gradient (RDG) maps, electronic properties such as oscillator strength, HOMO-LUMO energy gap, and excitation energies using time-dependent density functional theory (TD-DFT) have provided insights into the compound's reactivity . Moreover, the intramolecular stability of LPGA due to charge delocalization and hyperconjugative interactions has been investigated through natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of LPGA and its derivatives have been characterized in several studies. The vibrational modes and fundamental modes of LPGA were assigned based on Total Energy Distribution (TED) calculations . The nonlinear optical (NLO) properties were evaluated via first-order hyperpolarizability calculations . The physico-chemical characteristics of synthetic 4-methylene-DL-glutamic acid, such as IR and PMR spectra, chromatography, retention time, pK values, and melting point, were determined and found to be identical to the naturally occurring L-isomer . The deposition of thin layers of pyroglutamic acid by thermal evaporation has also been described, showcasing a methodology for depositing organic materials beyond amino acids .
Scientific Research Applications
1. Chiral Labeling in Amino Acid Metabolomics
DL-Pyroglutamic acid has been utilized in the field of metabolomics, particularly for the chiral labeling of amino acids. Mochizuki et al. (2014) demonstrated the use of isotopic variants of pyroglutamic acid succinimidyl esters as derivatization reagents for the identification of amino acids using liquid chromatography and mass spectrometry. This technique is useful in differentiating DL-amino acids in biological samples and food products (Mochizuki et al., 2014).
2. Thin Film Deposition for Material Science
Pyroglutamic acid has been employed in material science, particularly in the deposition of thin films. Sugimoto et al. (2014) explored the low-vacuum deposition of glutamic acid and pyroglutamic acid for creating thin layers on surfaces, a methodology promising for depositing a range of evaporable organic materials beyond amino acids (Sugimoto et al., 2014).
3. Conductivity and Volumetric Studies
Orekhova et al. (2005) conducted studies on the electrical conductance and volumetric properties of DL-pyroglutamic acid in aqueous solutions, providing insights into its physical properties and interactions with water, which is valuable in understanding its behavior in various applications (Orekhova et al., 2005).
4. Terahertz Spectroscopy for Molecular Analysis
Wu et al. (2020) investigated the low-frequency vibrational properties of DL-pyroglutamic acid using terahertz time-domain spectroscopy. This research offers insights into the crystal structure and molecular interactions of pyroglutamic acid, with implications for understanding its properties in biochemistry and functional materials (Wu et al., 2020).
5. Implications in Biopharmaceuticals
Liu et al. (2019) explored the role of pyroglutamic acid in monoclonal antibodies, particularly focusing on its impact on charge heterogeneity. This study provides important insights for the biopharmaceutical industry, particularly in the development and characterization of therapeutic antibodies (Liu et al., 2019).
6. Polyglutamic Acid Production and Applications
Pandey et al. (2021) discussed the production and applications of polyglutamic acid, a biopolymer derived from glutamic acid and pyroglutamic acid units. This research highlights the potential of polyglutamic acid in various fields such as medicine, food, and waste treatment, underscoring the versatility of pyroglutamic acid derivatives (Pandey et al., 2021).
7. Detection Methods in Food Industry
Feng Xu (2013) provided an overview of the detection methods for pyroglutamic acid in monosodium glutamate production, highlighting the significance of controlling its content in the food industry (Xu, 2013).
Safety And Hazards
properties
IUPAC Name |
5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCTXKNWHHXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859174 | |
Record name | 5-Oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Pyroglutamic acid | |
CAS RN |
149-87-1, 16891-48-8 | |
Record name | DL-Pyrrolidonecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Pidolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC143034 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Pyroglutamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Oxoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-DL-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRROLIDONE CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VT1YZM21H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.